molecular formula C8H15N3O B14281626 N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide

N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide

Cat. No.: B14281626
M. Wt: 169.22 g/mol
InChI Key: QEFKGCLVACFUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic ring system with a nitrogen atom and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted bicyclic compounds.

Scientific Research Applications

N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play crucial roles in binding to target molecules, facilitating various biochemical reactions. The bicyclic structure provides stability and specificity in these interactions, making it an effective compound for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide is unique due to its specific functional groups and bicyclic structure, which provide distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile and valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide

InChI

InChI=1S/C8H15N3O/c9-8(10-12)7-5-11-3-1-6(7)2-4-11/h6-7,12H,1-5H2,(H2,9,10)

InChI Key

QEFKGCLVACFUSZ-UHFFFAOYSA-N

Isomeric SMILES

C1CN2CCC1C(C2)/C(=N/O)/N

Canonical SMILES

C1CN2CCC1C(C2)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.